molecular formula C8H5NO3 B094892 4-Aminoisobenzofuran-1,3-dione CAS No. 17395-99-2

4-Aminoisobenzofuran-1,3-dione

Cat. No.: B094892
CAS No.: 17395-99-2
M. Wt: 163.13 g/mol
InChI Key: DQNFPCOVVBRXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoisobenzofuran-1,3-dione is a key synthetic intermediate for researchers developing novel complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structure is closely related to 1,3-indanedione, a privileged scaffold renowned for its versatile reactivity and presence in numerous natural products and pharmaceuticals . This compound serves as a versatile precursor for the construction of nitrogen- and oxygen-containing fused- and spiro-heterocyclic systems, which are core structures in many biologically active compounds . These complex scaffolds are of significant interest in the search for new therapeutic agents, as they are found in molecules exhibiting a range of activities, including potential neuroprotective, antibacterial, and anticancer properties . Furthermore, the 1,3-dione core is of high interest in materials science, finding applications in the development of organic electronics, such as non-fullerene acceptors for solar cells, and as a component in chromophores for non-linear optics and photoinitiating systems . The amino group on the fused aromatic system provides a distinct site for further chemical modification, allowing for precise tuning of electronic properties and enabling its integration into larger, functional molecular systems for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNFPCOVVBRXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323168
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17395-99-2
Record name 17395-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Aminoisobenzofuran 1,3 Dione and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies primarily involve the chemical reduction of a nitro-substituted phthalic anhydride (B1165640) to introduce the desired amino group.

Hydrogenation of Nitrophthalic Anhydrides to 4-Aminoisobenzofuran-1,3-dione

The catalytic hydrogenation of 4-nitrophthalic anhydride stands as a principal method for the preparation of this compound. google.comcdnsciencepub.com This process involves the reduction of the nitro group to an amine while preserving the anhydride functional group.

Various catalytic systems have been employed for the reduction of 4-nitrophthalic anhydride. The use of palladium on charcoal (Pd/C) is a commonly cited protocol. google.com For instance, a 5% Pd/C catalyst has been successfully used to hydrogenate 4-nitrophthalic anhydride. google.com In a different procedure, 4-nitrophthalic anhydride was reduced in absolute ethanol (B145695) using a 5% Pd/C catalyst with an initial hydrogen pressure of 80 psig. cdnsciencepub.com

Alternative catalysts such as Raney Nickel and platinum oxide (PtO₂) have also been documented. google.comcdnsciencepub.com The reduction using Raney Nickel was performed in dioxane at 250 psi hydrogen pressure. google.com Platinum oxide has been utilized for the reduction of monoethyl 4-nitrophthalates, a related starting material, demonstrating rapid hydrogen absorption. cdnsciencepub.com In the synthesis of pomalidomide (B1683931), a related process involves the hydrogenation of 3-nitro-N-(2,6-dioxo-3-piperidyl)-phthalimide using a 10% palladium on carbon catalyst. google.com

The efficiency and outcome of the hydrogenation are highly dependent on the reaction conditions, including solvent, temperature, and pressure. Solvents such as N,N-dimethylacetamide (DMAC), dioxane, and ethanol have been utilized. google.comcdnsciencepub.com One procedure involved dissolving 4-nitrophthalic anhydride in DMAC with a 5% Pd/C catalyst, applying hydrogen pressure at 75 psi, and heating to 60°C. google.com An exotherm was noted, raising the temperature to 70°C where it was maintained for 8 hours. google.com

It has been discovered that pure aminophthalic anhydrides can be prepared by catalytically hydrogenating the corresponding nitrophthalic anhydrides in a non-reactive organic solvent at a concentration no higher than about 30% by weight and at a temperature between 0°C and 27°C. google.com In one example using Raney Nickel, the reaction was conducted in dioxane at ambient temperature for 8 hours. google.com Another protocol details the reduction in absolute ethanol at a temperature of 24-26°C over several hours. cdnsciencepub.com

Table 1: Catalytic Hydrogenation Conditions for 4-Nitrophthalic Anhydride and Related Compounds
CatalystSolventPressure (psi)Temperature (°C)SubstrateReference
5% Pd/CDMAC7560-704-Nitrophthalic anhydride google.com
Raney NickelDioxane250Ambient4-Nitrophthalic anhydride google.com
5% Pd/CEthanol50-8024-264-Nitrophthalic anhydride cdnsciencepub.com
Platinum OxideEthanol41-6026-40Monoethyl 4-nitrophthalates cdnsciencepub.com
10% Pd/CDioxaneNot specified60-653-Nitro-N-(2,6-dioxo-3-piperidyl)-phthalimide google.com

Novel Methodologies for Related Aminoisobenzofuranone Systems

Research into the synthesis of isobenzofuranone derivatives has sometimes led to the unexpected formation of novel structures, providing new synthetic routes and mechanistic insights.

A novel methodology has been reported for the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, which serves as a precursor to a phthalide-carboxamide-bearing system. researchgate.netresearchgate.net Specifically, the compound 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid was formed unexpectedly. researchgate.netresearchgate.net The synthesis aimed to produce a different class of compounds, but reaction conditions were optimized to afford the phthalide-carboxamide derivative in a 62% yield. researchgate.net This discovery highlights a new pathway to this particular class of isobenzofuranone derivatives. researchgate.net

The unexpected formation of the phthalide-carboxamide system prompted mechanistic investigation. researchgate.net A proposed reaction scheme suggests a series of molecular rearrangements. researchgate.net The reaction solvent, dimethylformamide (DMF), is noted as a key factor in the proposed pathway. researchgate.net The hypothesis involves a nucleophilic attack from a carboxylic oxygen atom which leads to the recyclization of the system, ultimately forming the stable phthalide-carboxamide structure. researchgate.net However, it is noted that a clear elucidation of the reaction pathway still requires further mechanistic studies. researchgate.net

In a separate context, this compound itself has been identified as an unexpected product. asianpubs.org During an improved synthesis of the drug apremilast (B1683926), which starts from 3-aminophthalic acid, this compound was identified as an impurity by HPLC. asianpubs.org Its formation is attributed to the unintended cyclization of residual 3-aminophthalic acid under the reaction conditions. asianpubs.org

Indirect Synthetic Routes and Precursor Chemistry for this compound and its Derivatives

Indirect synthetic strategies and the chemistry of their precursors are pivotal in constructing complex molecules based on the this compound framework. These methods often involve the formation of key intermediates or related structural analogs, such as spiro-isobenzofuran compounds and transient isobenzofuran (B1246724) species for cycloaddition reactions.

Condensation/Oxidation Reactions for Spiro-Isobenzofuran Compounds

A significant approach to synthesizing derivatives of isobenzofuran involves the creation of spiro compounds, where a central carbon atom is part of two rings. These reactions often proceed through a sequence of condensation followed by an oxidative step. nih.govnih.govacs.orgfigshare.com

A one-pot synthetic route has been developed for spiro-isobenzofuran compounds through the condensation reaction of ninhydrin (B49086) with either 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones. nih.govnih.govacs.orgacs.org This reaction is typically carried out in acetic acid. nih.govacs.org The process yields various derivatives, including spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones, in good to high yields. nih.govnih.govacs.org Furthermore, the resulting spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones can be further condensed with 1,2-diamines to produce novel spiro-isobenzofuran compounds that incorporate phenazine (B1670421) rings. nih.govacs.org

The synthesis of spiro-isobenzofuran compounds from ninhydrin and amino-naphthoquinones is a one-pot, two-step sequential reaction. nih.gov The initial step is a condensation reaction performed in acetic acid at temperatures ranging from 50 to 100 °C. nih.govacs.org This is followed by an oxidative cleavage of the vicinal diols formed during condensation. nih.govnih.govacs.org This oxidation is conducted at room temperature using an oxidizing agent such as periodic acid (H₅IO₆). nih.govacs.org This sequential strategy allows for the efficient construction of the complex spirocyclic system. nih.gov A similar oxidative cleavage strategy is also employed in the synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives from their corresponding dihydroindeno[1,2-c]pyrazoles. researchgate.net

Table 1: General Procedure for the Synthesis of Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones

Step Reagents & Conditions Duration
Condensation A mixture of ninhydrin (1 mmol) and 4-amino-1,2-naphthoquinones (1 mmol) in acetic acid (2 mL) is stirred at 50 °C. nih.govacs.org 2–3 hours
Oxidation The reaction mixture is cooled to room temperature, and periodic acid (1 mmol) is added with continued stirring. nih.govacs.org 15 minutes

| Work-up | The pure products are obtained by filtering the reaction mixture and washing the precipitate with distilled water. nih.govacs.org | - |

Achieving stereoselectivity is a significant challenge in the synthesis of complex molecules like spiro-isobenzofuran derivatives. While specific examples for the direct stereoselective synthesis from ninhydrin are not detailed, related methodologies for other spirocyclic systems offer valuable insights. For instance, a highly efficient stereoselective method for synthesizing functionalized spirooxindole derivatives with three stereogenic centers has been developed using an organocatalytic tandem Michael-Michael reaction. nih.gov This reaction can achieve excellent diastereoselectivities and enantioselectivities. nih.gov Similarly, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles with five contiguous stereogenic centers has been achieved through a sequential organocatalytic Michael–domino Michael/aldol reaction sequence. nih.gov These organocatalytic strategies could potentially be adapted to achieve stereocontrol in the synthesis of spiro-isobenzofuran derivatives.

Generation of Isobenzofuran Intermediates for Cycloaddition Reactions

Isobenzofurans are highly reactive intermediates that are valuable in organic synthesis, particularly in Diels-Alder reactions for constructing polycyclic systems. rsc.orgrsc.org Due to their instability, they are typically generated in situ and used immediately in subsequent reactions. rsc.org Various methods exist for their generation, including oxidative methods from phthalans and the decomposition of specific precursors. rsc.orgrsc.org These intermediates can participate in both inter- and intramolecular cycloaddition reactions. rsc.orgpku.edu.cnresearchgate.net

The Hamaguchi–Ibata reaction has emerged as a preferred method for the in situ generation of heteroaromatic isobenzofurans. iisc.ac.in This methodology involves the transition metal-catalyzed decomposition of o-amidodiazocarbonyl precursors. iisc.ac.in The resulting carbenoid intermediate is then trapped by an adjacent carbonyl group to form the isobenzofuran ring. iisc.ac.in This approach is noted for its wide applicability and tolerance of various functional groups. iisc.ac.in

For example, 1-aminoisobenzofurans can be generated in situ using this method and subsequently used in intramolecular Diels-Alder reactions to synthesize azapolycyclic systems. rsc.org The process can be initiated with a starting material like 6-methoxyisochromane-1,3-dione to generate the isobenzofuran intermediate. rsc.orgresearchgate.net The catalyst typically employed is a rhodium(II) salt, such as rhodium(II) acetate (B1210297). iisc.ac.in This method provides a convenient route to complex polycyclic aza-compounds. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic acid
2-Amino-1,4-naphthoquinones
4-Amino-1,2-naphthoquinones
6-Methoxyisochromane-1,3-dione
Ninhydrin
Periodic acid (H₅IO₆)
Rhodium(II) acetate
Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones
Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones
Metal-Catalyzed Decomposition of Diazo Compounds

The transition metal-catalyzed decomposition of diazo compounds is a powerful method for generating reactive carbene intermediates, which can then undergo intramolecular reactions to form the isobenzofuran core. psu.edu This strategy has been successfully employed using various metal catalysts, most notably those based on rhodium and gold.

Rhodium(II) acetate (Rh₂(OAc)₄) is a particularly effective catalyst for this transformation. For instance, the Rh(II)-catalyzed reaction of specific α-diazo carbonyl compounds that contain an amide group in the γ-position can lead to the formation of a transient α-amino isobenzofuran intermediate. acs.org This reactive species can be trapped in situ by various dienophiles in [4+2] cycloaddition reactions. acs.org Similarly, the decomposition of heteroaryldiazoacetates catalyzed by transition metals can produce furo-annulated heterocycles, which are structurally related to isobenzofurans. researchgate.net

More recently, gold catalysts have emerged as viable alternatives for carbene transfer reactions from diazo compounds. psu.edu Gold(I) complexes, such as (IPr)AuCl (where IPr is a bulky N-heterocyclic carbene ligand), can effectively catalyze the decomposition of phenyldiazoacetates. The resulting gold carbene species can undergo subsequent insertion and cyclization reactions, demonstrating the potential of gold catalysis in constructing complex heterocyclic systems derived from diazo precursors. psu.edu Rhodium(III) catalysis has also been utilized in the C-H activation and annulation of arenes with diazo compounds like 1-diazonaphthelen-2(1H)-ones to create spirocyclic isobenzofuranones. snnu.edu.cn

Donor/Donor-Type Metal Carbenoids in Isobenzofuran Formation

A specialized approach within metal-carbene chemistry involves the generation of donor/donor-type metal carbenoids. Unlike the more common donor-acceptor carbenoids, these species feature two donor groups attached to the carbenic carbon, which modifies their reactivity. A rhodium-catalyzed synthesis of isobenzofurans has been developed that proceeds via these specific intermediates. nih.govacs.org

In this methodology, nosylhydrazones serve as the precursors to the carbene. nih.govacs.org Under basic conditions in the presence of a rhodium catalyst, the nosylhydrazones are converted into rhodium carbenoid species. nih.govacs.org These donor/donor carbenoids then undergo a facile intramolecular cyclization by attacking a proximate ester group, which results in the formation of the isobenzofuran ring system. nih.govacs.org

A key feature of this method is that the highly reactive isobenzofurans are generated in situ and can be immediately trapped. nih.gov This is typically achieved through a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile, such as maleimide, which proceeds with high endo-selectivity. nih.govacs.org Mechanistic studies have confirmed that the reaction pathway involves the formation of the rhodium carbenoid, followed by the generation of the isobenzofuran, which is then consumed in the cycloaddition step. nih.gov This method has a broad substrate scope and offers excellent control over regio- and stereoselectivity. nih.govacs.org

Table 1: Metal-Catalyzed Isobenzofuran Synthesis

MethodCatalystPrecursorKey IntermediateProduct TypeReference
Decomposition of Diazo CompoundsRh₂(OAc)₄, (IPr)AuClα-Diazo carbonylsMetal Carbeneα-Amino Isobenzofuran psu.eduacs.org
Donor/Donor CarbenoidsRhodium ComplexesNosylhydrazonesDonor/Donor Rhodium CarbenoidSubstituted Isobenzofurans nih.govacs.org

Cyclization Strategies

Cyclization reactions represent the most direct and widely used methods for constructing the isobenzofuranone and dihydroisobenzofuran skeletons. These strategies typically involve the formation of the heterocyclic ring from a pre-functionalized benzene (B151609) derivative.

Lactone Ring Formation from 2-Functionalized Benzoic Acid Derivatives

The formation of the lactone (or phthalide) ring from appropriately substituted benzoic acid derivatives is a cornerstone of isobenzofuranone synthesis. The most conceptually straightforward approach is the lactonization of 2-(hydroxymethyl)benzoic acids or their synthetic equivalents. mdpi.com

Alternative precursors include 2-formylbenzoic acid (phthalaldehydic acid). For example, a novel synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid was developed starting from 2-formylbenzoic acid, which undergoes a multi-component reaction followed by an unexpected rearrangement and cyclization to form the phthalide (B148349) ring. mdpi.comresearchgate.net Similarly, cascade cyclizations of 2-formylbenzoic acid with compounds like anthranilamides can be catalyzed by Brønsted or Lewis acids to yield complex fused isobenzofuranone systems. mdpi.com

Furthermore, 2-halobenzoic acids are versatile starting materials. For instance, 2-iodobenzoic acid can react with various alkenes under palladium catalysis in a cascade process involving C-C and C-O bond formation to deliver α-branched isobenzofuran-1(3H)-one derivatives. chemrxiv.org

Intramolecular Oxa-Michael Reactions for 1,3-Dihydroisobenzofurans

The intramolecular oxa-Michael (IOM) reaction is a highly effective strategy for the asymmetric synthesis of 1,3-dihydroisobenzofurans (phthalans), which are precursors to many pharmaceutically important molecules. acs.orgnih.gov This method typically involves the cyclization of a substrate containing both a Michael acceptor and a nucleophilic hydroxyl group.

A prominent application of this strategy is the organocatalytic enantioselective cyclization of ortho-hydroxymethyl chalcone (B49325) derivatives. nih.govresearcher.life Using a cinchona alkaloid-based bifunctional organocatalyst (such as a squaramide), the hydroxyl group adds to the α,β-unsaturated ketone moiety (the Michael acceptor) to form the five-membered ether ring. acs.orgnih.gov This approach allows for the synthesis of enantioenriched 1-substituted and 1,1-disubstituted 1,3-dihydroisobenzofurans with excellent yields and high enantioselectivity (up to 98% ee). nih.govresearcher.lifeacs.org The stereochemical outcome can be controlled by the geometry (E/Z) of the starting chalcone, leading to either the (S) or (R) enantiomer of the product with high stereospecificity. nih.gov

Reductive Cyclization Cascades

Reductive cyclization cascades provide an elegant means of constructing the isobenzofuran ring system, often from unsaturated precursors, by forming multiple bonds in a single operation. These can be initiated by chemical reagents or electrochemically.

Electrochemical reductive cascade cyclizations have been developed for o-alkynylated benzamides. dntb.gov.ua Under electrolytic conditions, a proton-coupled electron transfer (PCET) process initiates a cascade cyclization, which can include the in situ hydrogenation of double bonds without the need for an external reductant. dntb.gov.uaresearchgate.net

Metal-mediated radical cyclizations offer another powerful route. A biomimetic total synthesis of austalide natural products, which feature an isobenzofuranone core, employed a titanium(III)-mediated reductive radical cyclization. nih.gov In this key step, a titanocene (B72419) catalyst reduces an epoxide to generate a radical, which then initiates a triene cyclization cascade to construct the fused ring system of the target molecule. nih.gov

Disproportionation of 1,2-Diacylbenzenes

The cyclization of 1,2-diacylbenzenes or their synthetic equivalents is another route to access the 1,3-dihydroisobenzofuran scaffold. While classic disproportionation reactions are less common, related transformations that generate a 1,2-diacylbenzene in situ, which then cyclizes, are well-documented.

One such method involves the lead tetraacetate (LTA) oxidation of N-acylhydrazones derived from o-hydroxyacylbenzenes (like salicylaldehydes). rhhz.net This oxidation generates a key o-aroylbenzaldehyde intermediate (a 1,2-diacylbenzene analogue). This intermediate is not isolated but undergoes spontaneous or induced cyclization and reduction in a one-pot process to yield various substituted 1,3-dihydroisobenzofurans in high yields. rhhz.net This strategy is versatile, tolerates a range of substituents, and has been applied to the efficient synthesis of the antidepressant drug escitalopram. rhhz.net

Table 2: Cyclization Strategies for Isobenzofuranone Derivatives

StrategyPrecursor TypeKey Conditions/CatalystProduct TypeReference
Lactone Ring Formation2-Functionalized Benzoic AcidsAcid/Base Catalysis, Pd-catalysisIsobenzofuran-1(3H)-ones mdpi.commdpi.comchemrxiv.org
Intramolecular Oxa-Michaelortho-Hydroxymethyl ChalconesOrganocatalyst (e.g., Squaramide)Chiral 1,3-Dihydroisobenzofurans acs.orgnih.govresearcher.life
Reductive Cyclizationo-Alkynylated Benzamides, EpoxidesElectrolysis (PCET), Ti(III)Dihydroisobenzofurans, Fused Isobenzofuranones dntb.gov.uanih.gov
From 1,2-DiacylbenzenesN-Acylhydrazones of SalicylaldehydesLead Tetraacetate (LTA)1,3-Dihydroisobenzofurans rhhz.net

Application of Organometallic Reagents (e.g., Arylmagnesium Reagents) in Dihydroisobenzofuran Synthesis

The synthesis of 1,3-dihydroisobenzofurans, a core structural motif present in numerous pharmacologically active compounds, has been significantly advanced through the application of organometallic reagents. rhhz.net These reagents, particularly arylmagnesium reagents (Grignard reagents), offer a versatile and efficient pathway to construct the dihydroisobenzofuran ring system. researchgate.netmt.com

A prominent strategy involves the use of o-aroylbenzaldehydes as key intermediates. These compounds can be prepared through the lead tetraacetate oxidation of N-aroylhydrazones of salicylaldehydes. The subsequent chemoselective addition of an arylmagnesium reagent to the aldehyde functional group of the o-aroylbenzaldehyde leads to the formation of a functionalized 1,3-dihydroisobenzofuran. rhhz.netresearchgate.netacs.org This method is noted for its mild conditions and high yields, even allowing for the synthesis of complex molecules like the antidepressant escitalopram. rhhz.netresearchgate.net

The versatility of this approach is demonstrated by the ability to introduce a wide variety of substituents onto the dihydroisobenzofuran scaffold. Various functional groups, including nitro, iodo, and ester groups, can be incorporated with complete regiospecificity. acs.org For instance, the reaction of different arylmagnesium bromides with a common intermediate can yield a range of 1,3-disubstituted dihydroisobenzofurans.

Another important class of organometallic reagents utilized in this context is organozinc reagents. In a tandem reaction, the enantioselective addition of an organozinc reagent to a 2-alkynyl benzaldehyde, followed by a regioselective cyclization, yields chiral 1,3-dihydroisobenzofurans. nih.gov This one-pot procedure is highly efficient, providing good product yields and excellent enantioselectivities. nih.gov

The general mechanism for the synthesis using arylmagnesium reagents involves the nucleophilic attack of the Grignard reagent on the aldehyde carbon of an o-aroylbenzaldehyde. The resulting intermediate then undergoes an intramolecular cyclization to form the 1,3-dihydroisobenzofuran ring. The choice of the specific Grignard reagent and the substituents on the starting salicylaldehyde (B1680747) derivative allows for the targeted synthesis of a diverse library of dihydroisobenzofuran derivatives. rhhz.netresearchgate.net

The table below summarizes findings from various studies on the synthesis of dihydroisobenzofuran derivatives using organometallic reagents.

Starting Material (Intermediate)Organometallic ReagentProductYield (%)Reference
o-AroylbenzaldehydePhenylmagnesium bromide1-Phenyl-1,3-dihydroisobenzofuran derivativeHigh rhhz.netresearchgate.net
o-Aroylbenzaldehyde4-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran derivativeHigh rhhz.netresearchgate.net
o-Aroylbenzaldehyde4-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-1,3-dihydroisobenzofuran derivativeHigh rhhz.netresearchgate.net
2-Alkynyl benzaldehydeDiethylzincChiral 1,3-dihydroisobenzofuranGood nih.gov
o-FormylbenzaldehydeArylmagnesium halide1,3-DiarylisobenzofuranNot Specified acs.org
2-FormylbenzoateAryl Grignard reagentSymmetrical/Unsymmetrical IsobenzofuranNot Specified rsc.org

Chemical Reactivity and Transformations of 4 Aminoisobenzofuran 1,3 Dione Scaffolds

Aminolysis and Amide Formation Reactions

The presence of the amino group on the isobenzofuran (B1246724) scaffold allows for a range of derivatization reactions, primarily through aminolysis and amide bond formation. These reactions are fundamental for functionalizing the core structure and building more elaborate molecular architectures.

Reactions with 1,2-Diamines to Form Phenazine-Containing Spiro-Isobenzofurans

A notable transformation involving isobenzofuran-based structures is their reaction with diamines to create complex heterocyclic systems. Specifically, spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones, which are structurally related to the 4-aminoisobenzofuran-1,3-dione core, undergo condensation with 1,2-diamines. nih.govacs.org This reaction, typically conducted in acetic acid, efficiently yields novel spiro-isobenzofuran compounds that incorporate a phenazine (B1670421) ring system. nih.govresearchgate.net The process is chemoselective and works with both 1,2-aryldiamines and 1,2-alkyldiamines, providing a direct route to polycyclic spiro compounds with high yields. acs.org

The general procedure involves stirring a mixture of the spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone and the respective 1,2-diamine in acetic acid for a short period. acs.org The desired phenazine-containing spiro product often precipitates from the reaction mixture and can be purified by simple filtration. acs.org

Table 1: Synthesis of Phenazine-Containing Spiro-Isobenzofurans

Reactant 1 Reactant 2 (1,2-Diamine) Product Yield
Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone Benzene-1,2-diamine 3-Phenyl-3′H-spiro[benzo[a]pyrrolo[2,3-c]phenazine-2,1′-isobenzofuran]-1,3′(3H)-dione 95%
Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone 4,5-Dimethylbenzene-1,2-diamine 3-(3,4-Dimethylphenyl)-3′H-spiro[benzo[a]pyrrolo[2,3-c]phenazine-2,1′-isobenzofuran]-1,3′(3H)-dione 92%
Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone Naphthalene-2,3-diamine 3-Phenyl-1H,3′H-spiro[benzo[a]pyrrolo[2,3-c]dibenzo[f,h]quinoxaline-2,1′-isobenzofuran]-1,3′-dione 90%
Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone Ethane-1,2-diamine 3-Phenyl-2,3,5,6-tetrahydro-3′H-spiro[pyrrolo[2,3-b]pyrazine-2,1′-isobenzofuran]-1,3′-dione 88%

Data synthesized from research findings. acs.org

Derivatization via Amino-Acylation for Functionalization

The amino group at the 4-position of the isobenzofuran-1,3-dione ring is a prime site for functionalization through acylation. This reaction involves treating the compound with an acylating agent to form an amide linkage. This derivatization is not only a method for creating new compounds but can also serve as a protective strategy during multi-step syntheses. For instance, in the synthesis of the drug apremilast (B1683926), where this compound can emerge as an impurity, acetyl chloride can be used for the in situ protection of the amine group, thereby preventing unwanted side reactions.

Furthermore, the synthesis of amino-acylated derivatives is a common strategy for modifying the properties of related heterocyclic compounds like luminol (B1675438). mdpi.com This highlights the general applicability of amino-acylation as a tool for functionalizing aromatic amines within complex heterocyclic frameworks. The reaction converts the primary amine into a secondary amide, which can alter the electronic properties and steric profile of the molecule, influencing its subsequent reactivity and biological interactions.

Cycloaddition Reactions

The isobenzofuran moiety is a highly reactive diene, readily participating in Diels-Alder reactions. rsc.org This reactivity can be harnessed in intramolecular cycloadditions to construct complex polycyclic systems from appropriately substituted precursors derived from this compound.

Intramolecular Diels-Alder Reactions with 1-Aminoisobenzofurans

A powerful strategy for synthesizing complex nitrogen-containing polycycles involves the intramolecular Diels-Alder reaction of 1-aminoisobenzofurans. rsc.orgresearchgate.net These reactive diene intermediates are not typically isolated but are generated in situ from stable precursors. The synthesis often begins with a related phthalic anhydride (B1165640) derivative, such as 6-methoxyisochromane-1,3-dione, which is converted into a diazo amide. rsc.org Transition metal-catalyzed decomposition of this diazo compound expels nitrogen gas and generates the 1-aminoisobenzofuran intermediate. If this intermediate bears a suitably positioned dienophile (an alkene or alkyne), it rapidly undergoes an intramolecular [4+2] cycloaddition. rsc.org

Formation of Polycyclic Aza-Compounds

The intramolecular Diels-Alder reaction of 1-aminoisobenzofurans provides a direct and efficient route to a wide variety of polycyclic aza-compounds. rsc.org The reaction of a 1-aminoisobenzofuran tethered to an unactivated olefin moiety leads to the formation of benzo[h]quinoline (B1196314) skeletons. rsc.orgresearchgate.net The initial cycloadduct can be further transformed, for example, through dehydration to introduce aromaticity or through hydrogenation to create saturated ring systems. rsc.org This methodology represents a valuable tool for accessing complex, fused heterocyclic systems from relatively simple starting materials. rsc.org

Synthesis of Azasteroid Analogues

A significant application of the intramolecular Diels-Alder reaction of 1-aminoisobenzofurans is the synthesis of azasteroid analogues. rsc.org Steroids are a critical class of bioactive molecules, and the introduction of heteroatoms such as nitrogen into the steroid framework can lead to novel pharmacological properties. By carefully designing the precursor amide with a side chain that mimics the C and D rings of a steroid, the intramolecular cycloaddition can be used to construct the core of an 11-azasteroid. rsc.orgresearchgate.net

In a typical sequence, an activated ester derived from an isobenzofuran precursor is reacted with a specific amine that contains a protected carbonyl group and an appropriate tether. rsc.org This amide is then converted to the corresponding diazo ester. Metal-catalyzed decomposition generates the 1-aminoisobenzofuran, which immediately cyclizes to yield the azasteroid skeleton. Subsequent deprotection and further functional group manipulations can furnish a variety of azasteroid analogues. rsc.org

Table 2: Synthesis of 11-Azasteroid Analogues via Intramolecular Diels-Alder Reaction

Precursor Intermediate Product Yield
Diazoester 19b 1-Aminoisobenzofuran Cycloadduct 22 52%
Diazoester 19b 1-Aminoisobenzofuran Dehydrated Cycloadduct 25 14%
Cycloadduct 25 - Deprotected Ketone 26 89%
Cycloadduct 22 - Hydrogenated Product 23 -
Hydrogenated Product 23 - Deprotected Ketone 24 -

Data and compound numbering synthesized from research findings. rsc.org

Intermolecular Diels-Alder Reactions with Dienophiles

A point of clarification is essential regarding the role of the this compound scaffold in Diels-Alder reactions. The name "isobenzofuran" can be misleading; this compound is a derivative of phthalic anhydride and, as such, its five-membered ring is a furanone (a dione), not a furan (B31954). Consequently, it does not possess the requisite 4-pi electron diene system to react with dienophiles in a standard [4+2] cycloaddition.

Instead, the true isobenzofuran scaffold, which lacks the carbonyl groups at the 1- and 3-positions, is recognized as one of the most reactive dienes available for Diels-Alder reactions. beilstein-journals.org The high reactivity of isobenzofurans is driven by the significant resonance energy gained upon the formation of a stable benzene (B151609) ring in the resulting cycloadduct. beilstein-journals.org These reactions are synthetically valuable for creating complex polycyclic aromatic hydrocarbons. beilstein-journals.org

While this compound does not function as a diene, the anhydride moiety can participate as a 2-pi electron component (a dienophile) in cycloadditions with dienes. Furthermore, the carbonyl groups can engage in other types of pericyclic reactions, such as 1,3-dipolar cycloadditions. For instance, phthalic anhydrides can react with azomethine ylides to produce spiro-fused oxazolidine (B1195125) structures. researchgate.net

Investigation of Regioselectivity and Stereoselectivity in Cycloadditions

The study of regioselectivity and stereoselectivity in cycloadditions involving this scaffold primarily applies to the reactions of true isobenzofurans, not the dione (B5365651) derivative. For isobenzofurans, cycloaddition reactions are often highly specific. rsc.org

Regioselectivity: In the Diels-Alder reactions of substituted isobenzofurans, the electronics of the substituents on both the diene and the dienophile play a critical role. For dienylisobenzofurans, the diene within the furan ring is exceptionally reactive, and its reaction with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is driven by the formation of an aromatic benzene ring in the product. pku.edu.cn This high reactivity dictates the regiochemical outcome of the cycloaddition. pku.edu.cn

Stereoselectivity: For cycloadditions between furans and alkenes, exo isomers are generally more thermodynamically stable and are favored at higher temperatures, whereas endo isomers are the kinetically preferred products. nih.gov The choice of catalyst, solvent, and temperature can be used to influence and control the stereochemical outcome of these reactions. nih.gov

Ring-Opening and Rearrangement Pathways

Nucleophilic Ring Opening of Anhydride Moieties

The anhydride ring of this compound is highly susceptible to nucleophilic attack, a reaction that is fundamental to its primary application in polymer synthesis. This process involves the opening of the cyclic anhydride to form a derivative of 4-aminophthalic acid.

The reaction mechanism begins with the nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride, leading to the cleavage of an acyl-oxygen bond and the formation of a tetrahedral intermediate, which then collapses to the ring-opened product. ncl.res.in

Key nucleophilic reactions include:

Hydrolysis: In the presence of water, the anhydride ring opens to form 4-aminophthalic acid. This reaction can be a significant side reaction, posing challenges during the synthesis and purification of the monomer, as it can lead to low yields or impure products if not carefully controlled. google.com

Alcoholysis: Reaction with an alcohol, such as ethanol (B145695), results in the formation of the corresponding monoester, also known as a hemiester. google.com

Aminolysis: The reaction with a primary or secondary amine is a cornerstone of polyimide chemistry. The nucleophilic amine attacks the anhydride to form a stable amic acid linkage. When this compound is self-polymerized, the amino group of one monomer attacks the anhydride of another, leading to the formation of a polyamic acid, which is the precursor to polyimides. ncl.res.invt.edu

NucleophileProduct TypeSignificance
Water (H₂O)4-Aminophthalic acidA common hydrolysis side-product. google.com
Alcohol (R-OH)4-Aminophthalic acid monoesterForms a hemiester derivative. google.com
Amine (R-NH₂)4-Aminophthalamic acidKey step in the formation of polyamic acids for polyimide synthesis. ncl.res.invt.edu

Oxidation and Reduction Chemistry Relevant to Dione Functionality

The oxidation and reduction chemistry involving this compound is primarily centered on its synthesis rather than the transformation of its dione functionality.

The most critical transformation is the reduction of the precursor, 4-nitrophthalic anhydride, to generate the amino group. This is typically achieved through catalytic hydrogenation. google.com The process involves reacting a solution of 4-nitrophthalic anhydride with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). vt.edu This reduction is a foundational step for producing the monomer required for AB-type polyimides. vt.edu

Direct oxidation of the this compound scaffold is not a commonly employed synthetic strategy. While the amino group is susceptible to oxidation, and the aromatic ring can be degraded under harsh oxidative conditions, these reactions are not typically used to create functional diversity from this starting material. The synthesis of the parent phthalic anhydride itself relies on the catalytic vapor phase oxidation of o-xylene (B151617) or naphthalene, highlighting the general stability of the anhydride ring to further oxidation. scribd.com

Functionalization Strategies for Enhanced Molecular Diversity

The primary handle for introducing molecular diversity to the this compound scaffold is the reactive amino group at the 4-position.

N-Acylation: The amino group can be readily acylated. For example, it can be converted to 4-acetaminophthalic anhydride, a transformation that modifies the electronic properties and reactivity of the molecule. tandfonline.com

Diazotization: The primary aromatic amine can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups through subsequent reactions. An early report describes the conversion of the amino group to a hydroxyl group via diazotization followed by heating in the presence of quinol. tamildigitallibrary.in This opens the possibility for Sandmeyer-type reactions to introduce halides, cyano groups, and other functionalities.

Polymerization: The most significant functionalization strategy is its use as an AB-type monomer in polycondensation reactions. core.ac.uk The amino group of one monomer reacts with the anhydride group of another in a chain-growth process to form high-molecular-weight polyimides. tandfonline.com This self-polymerization, which can be performed in solution or in the solid state, transforms a small molecule into a robust macromolecule with entirely different physical and chemical properties. ncl.res.inbac-lac.gc.ca This approach is fundamental to creating thermally stable, high-performance materials. uni-muenchen.de

Reaction TypeReagent(s)Resulting Structure/ProductApplication
N-AcylationAcetyl chloride / Acetic Anhydride4-Acetaminophthalic anhydrideModification of electronic properties. tandfonline.com
DiazotizationNaNO₂, HCl; then H₂O/heat4-Hydroxyphthalic anhydrideIntroduction of hydroxyl or other groups via diazonium salts. tamildigitallibrary.in
PolycondensationHeat / CatalystPolyimideSynthesis of high-performance polymers. ncl.res.incore.ac.uk

Spectroscopic Characterization and Analytical Methodologies for Isobenzofuran 1,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-Aminoisobenzofuran-1,3-dione, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Rotamer Analysis

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons and the amino group. In a study using DMSO-d6 as the solvent, the amino protons (NH₂) appear as a singlet at 3.9 ppm. The aromatic protons exhibit more complex splitting patterns, with a quartet observed between 7.07 and 7.09 ppm for one proton, and two doublets at 7.55-7.56 ppm and 7.57-7.59 ppm for the other two aromatic protons. asianpubs.org This pattern is indicative of the specific substitution on the benzene (B151609) ring.

The presence of rotamers, or conformational isomers that differ by rotation about a single bond, can also be investigated using ¹H NMR. In some derivatives of isobenzofuran-1,3-dione, the NMR spectra clearly show mixtures of rotamers at room temperature. acs.orgnih.gov For instance, certain spiro derivatives of isobenzofuran-1,3-dione exhibit ¹H NMR spectra indicating a mixture of two rotamers in varying ratios, such as 1:1 or approximately 3:2.4. acs.orgnih.gov

Table 1: ¹H NMR Chemical Shifts for this compound
Proton Chemical Shift (ppm) Multiplicity Solvent Reference
-NH₂3.9SingletDMSO-d6 asianpubs.org
Ar-H7.07-7.09QuartetDMSO-d6 asianpubs.org
Ar-H7.55-7.56DoubletDMSO-d6 asianpubs.org
Ar-H7.57-7.59DoubletDMSO-d6 asianpubs.org

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides essential information for confirming the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbons of the dione (B5365651) functionality, as well as for the aromatic carbons. While specific ¹³C NMR data for the parent compound is not detailed in the provided search results, analysis of related structures and general principles of ¹³C NMR suggest that the carbonyl carbons would appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the 110-150 ppm region, with the carbon attached to the amino group showing a characteristic upfield shift due to the electron-donating nature of the nitrogen atom. The study of various isobenzofuran-1,3-dione derivatives by ¹³C NMR confirms the presence and chemical environment of the carbon atoms in the heterocyclic and aromatic rings. acs.orgnih.govmdpi.commdpi.com

Phosphorus NMR (³¹P NMR) for Phosphonium (B103445) Derivatives

While ³¹P NMR is not directly applicable to this compound itself, it is a crucial technique for characterizing its phosphonium derivatives. For instance, in the synthesis of chemiluminescent luminol (B1675438) derivatives, this compound can be reacted to form compounds containing a phosphonium cation. mdpi.com In such cases, ³¹P NMR spectroscopy would be used to confirm the presence and electronic environment of the phosphorus atom, providing a characteristic signal that is indicative of the formation of the phosphonium salt.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum prominently displays absorption bands corresponding to the N-H stretching of the amino group and the C=O stretching of the anhydride (B1165640) carbonyl groups. One study reports strong absorption bands at 1731 cm⁻¹ and 1692 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching vibrations of the anhydride carbonyl groups, respectively. A band at 3453 cm⁻¹ is assigned to the N-H stretching vibration of the primary amine. asianpubs.org Another source mentions peaks around 1770 cm⁻¹ for the C=O stretch and 3350 cm⁻¹ for the N-H stretch.

Table 2: Characteristic IR Absorption Bands for this compound
Functional Group Absorption Range (cm⁻¹) Reference
N-H Stretch (Amine)3453 asianpubs.org
C=O Stretch (Anhydride)1731, 1692 asianpubs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar organic molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. genosphere-biotech.comsci-hub.se In one analysis, the mass spectrum of this compound showed a molecular ion peak at an m/z of 164 (M+1), corresponding to the protonated molecule [C₈H₅NO₃ + H]⁺. asianpubs.org High-resolution mass spectrometry (HRMS) with ESI (ESI-HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula. For example, ESI-HRMS has been used to confirm the elemental composition of various derivatives of isobenzofuran-1,3-dione. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₈H₅NO₃. nih.gov HRMS analysis provides an experimental mass that can be compared against the calculated exact mass. The theoretical exact mass for this formula is 163.02694 Da. nih.gov Experimental HRMS data, often obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value extremely close to this theoretical mass, thereby confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.commdpi.com For instance, in the analysis of related amino-acylated luminol derivatives, ES-HRMS was used to confirm the calculated mass of the synthesized products to four decimal places. mdpi.com

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₈H₅NO₃
Calculated Exact Mass163.02694 Da
Common Ionization TechniqueElectrospray Ionization (ESI)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation, along with detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While specific crystal structure data for this compound is not widely published, the methodology is frequently applied to its derivatives and related compounds. For example, the X-ray diffraction analysis of 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one revealed its monoclinic crystal system and specific unit-cell parameters. acs.org For this compound, a successful crystallographic analysis would confirm the planarity of the isobenzofuran (B1246724) ring system and precisely locate the amino group at the C4 position of the benzene ring. It would also detail the hydrogen bonding network formed by the amine protons and carbonyl oxygens in the solid state, which governs the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the analysis and purification of synthesized chemical compounds. For this compound, various liquid chromatography methods are employed to assess its purity, identify impurities, and perform preparative separations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). The purity is typically determined by the relative area of the main peak in the chromatogram.

In synthetic processes, HPLC is used to monitor reaction progress and to identify byproducts. For example, this compound has been identified as a degradant impurity by HPLC during the synthesis of the pharmaceutical agent apremilast (B1683926). researchgate.netasianpubs.org Purity assessments for commercially available this compound often report values of 95% or higher, as determined by HPLC. asianpubs.orgachemblock.com

Table 2: Typical HPLC Application for this compound
ApplicationFindingReference
Purity AssessmentReported purity of ≥96% asianpubs.org
Impurity IdentificationIdentified as an impurity in apremilast synthesis researchgate.netasianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. As the separated components elute from the chromatography column, they are ionized and their mass-to-charge ratio is determined. This provides molecular weight information for each peak in the chromatogram, greatly enhancing the confidence of peak identification. For this compound, LC-MS is routinely used to confirm the identity of the main peak by verifying its molecular weight corresponds to the expected value (163.13 g/mol ). nih.govchemicea.com A common observation in mass spectrometry for this compound is the detection of the protonated molecular ion [M+H]⁺ at m/z 164. asianpubs.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement on HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. While specific research articles detailing UPLC methods for this compound are not prevalent, chemical suppliers list it as an available analytical technique for the compound. ambeed.combldpharm.com The application of UPLC would be particularly advantageous for resolving closely related impurities from the main compound or for high-throughput screening applications involving this chemical scaffold.

Computational and Theoretical Studies of 4 Aminoisobenzofuran 1,3 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. This approach is instrumental in predicting the behavior of complex organic molecules like 4-Aminoisobenzofuran-1,3-dione.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate key structural parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its fused ring system and amino substituent.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure provides further insights. This includes the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction in chemical reactions.

Below is a hypothetical data table illustrating the type of information that would be generated from a DFT geometry optimization and electronic structure analysis of this compound.

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules, as specific published data for this compound is not available.)

PropertyPredicted ValueSignificance
Bond Lengths (Å)
C=O~1.20Indicates a standard carbonyl double bond.
C-N~1.38Reflects the bond between the benzene (B151609) ring and the amino group.
C-O (anhydride)~1.36Characterizes the bonds within the anhydride (B1165640) ring.
Electronic Properties
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment~3.5 DIndicates the overall polarity of the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate.

For this compound, this analysis could be applied to understand its synthesis via the cyclodehydration of 3-aminophthalic acid or its participation in subsequent reactions like nucleophilic substitution at the carbonyl groups. By calculating the energy barriers associated with different potential pathways, chemists can predict which mechanism is most favorable. Distortion/interaction analysis, a tool used in these studies, can further explain reactivity by quantifying the energy required to deform the reactants into the transition state geometry and the interaction energy between them.

Prediction of Reactivity and Selectivity in Organic Transformations

The electronic properties derived from DFT calculations can be used to predict how this compound will behave in various organic transformations. The calculated energies of frontier molecular orbitals (HOMO and LUMO) are particularly useful for understanding reactions governed by orbital interactions, such as cycloadditions.

Furthermore, various chemical reactivity descriptors can be calculated from the electronic structure. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound, guiding the design of synthetic routes to new and complex molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. This is essential for understanding a molecule's response to light, including absorption, fluorescence, and other photophysical processes.

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, most commonly from a singlet excited state (S₁) to a triplet excited state (T₁). TD-DFT can be used to calculate the energies of the relevant singlet and triplet states. The energy difference between the S₁ and T₁ states (ΔE_ST) is a critical factor governing the efficiency of ISC. A small ΔE_ST value generally facilitates this process. For organic molecules, efficient ISC is important in phenomena such as phosphorescence and thermally activated delayed fluorescence (TADF). TD-DFT calculations would reveal the ΔE_ST for this compound, providing insight into its potential to undergo such transitions.

Spin-Orbital Couplings and Triplet Conversions

For an ISC to occur, there must be a mechanism to overcome the spin-forbidden nature of the transition. This is provided by spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion. The magnitude of the SOC between the singlet and triplet states is the second key factor determining the ISC rate.

Advanced TD-DFT methods can compute these spin-orbit coupling matrix elements. A significant SOC, often enhanced when the transition involves a change in the orbital type (e.g., from a π-π* to an n-π* state), leads to a faster and more efficient intersystem crossing. A theoretical study on this compound would involve calculating the SOCs between its lowest singlet and triplet excited states to predict the efficiency of triplet state population following photoexcitation.

Below is an illustrative table of the kind of data a TD-DFT study would provide.

Table 2: Predicted Excited State Properties of this compound (Illustrative) (Note: The following data is illustrative and based on typical results from TD-DFT calculations for similar organic molecules, as specific published data for this compound is not available.)

PropertyPredicted ValueSignificance
S₁ State Energy3.8 eVEnergy of the first singlet excited state.
T₁ State Energy3.4 eVEnergy of the first triplet excited state.
ΔE_ST (S₁-T₁)0.4 eVEnergy gap between singlet and triplet states, influencing ISC rate.
Spin-Orbit Coupling (S₁-T₁)~0.3 cm⁻¹Magnitude of the coupling, indicating the probability of ISC.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations provide valuable insights into the three-dimensional conformation of this compound and its potential interactions with biological macromolecules. These computational techniques are instrumental in rational drug design, allowing for the prediction of binding modes and affinities to target proteins.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on the broader class of phthalimide (B116566) derivatives offers significant insights. Phthalimides are known to interact with a range of biological targets, and the computational approaches used for these analogs are directly applicable to this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules.

The introduction of an amino group at the 4-position of the isobenzofuran-1,3-dione core would be expected to significantly influence the intermolecular interaction landscape. The amino group can act as a hydrogen bond donor, while the carbonyl groups of the dione (B5365651) ring are effective hydrogen bond acceptors. This introduces the potential for strong N-H···O hydrogen bonds, which would likely be a dominant feature in the crystal packing of this compound.

The 2D fingerprint plots derived from Hirshfeld analysis provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, these plots would likely highlight the prevalence of O···H, N···H, and C···H contacts, reflecting the importance of hydrogen bonding and van der Waals forces in the solid state.

Predicting the binding affinity of a ligand to its biological target is a cornerstone of computational drug discovery. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR (Quantitative Structure-Activity Relationship) models that correlate the structural features of a series of compounds with their biological activity. nih.govscienceasia.org

Studies on various phthalimide derivatives have successfully employed these methods to predict their binding affinities to targets like HIV-1 integrase and reverse transcriptase. nih.govscienceasia.orgijpronline.com These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

The following table illustrates the type of data that can be generated from CoMFA studies on related phthalimide derivatives, which could be extrapolated to understand the potential of this compound.

Compound SeriesTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Key Favorable Interactions
Tricyclic Phthalimide DerivativesHIV-1 Integrase0.7480.974Bulky groups at meta and para positions of a phenyl substituent. nih.gov
Phthalimide DerivativesHIV-1 Reverse Transcriptase0.6880.996Inclusion of HOMO energies in addition to steric and electrostatic fields. scienceasia.org
4-Phthalimidobenzenesulfonamide DerivativesAcetylcholinesteraseNot specifiedNot specifiedInteractions with both catalytic active site and peripheral anionic site. karger.com

Comparative Studies with Analogous Ring Systems and Bioisosteres

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. tandfonline.comdrughunter.com Comparing this compound with its analogous ring systems and bioisosteres can provide valuable structure-activity relationship (SAR) insights.

The phthalimide core of this compound is a common scaffold in many biologically active molecules. Analogs can be generated by modifying the aromatic ring, the dione moiety, or the amino substituent.

One class of analogous ring systems includes indane-1,3-dione derivatives. While both share a bicyclic structure with 1,3-dicarbonyls, the indane system's planar geometry and potential for different substitution patterns can lead to distinct biological activities. For example, certain indane-1,3-dione derivatives exhibit anticoagulant effects, a property not typically associated with this compound, highlighting how the core ring system influences the molecular target.

Bioisosteric replacement of the amino group in this compound can lead to a variety of analogs with potentially altered properties. For instance, replacing the amino group with a hydroxyl group to give 4-Hydroxyisobenzofuran-1,3-dione results in a compound with higher polarity and different applications, often as a biochemical reagent rather than a synthetic intermediate for bioactive molecules. Fluorinated analogs, such as 4-Fluoroisobenzofuran-1,3-dione, represent another common bioisosteric modification where the fluorine atom can alter the electronic properties and metabolic stability of the molecule.

The following table provides a comparative overview of this compound and some of its analogous structures and bioisosteres.

CompoundCore Ring SystemKey Functional GroupsPotential Biological Relevance/Application
This compoundIsobenzofuran-1,3-dione-NH₂, -C=OIntermediate in synthesis of bioactive molecules.
Indane-1,3-dioneIndane-C=OAnticoagulant activity in some derivatives.
4-Hydroxyisobenzofuran-1,3-dioneIsobenzofuran-1,3-dione-OH, -C=OBiochemical reagent.
4-Fluoroisobenzofuran-1,3-dioneIsobenzofuran-1,3-dione-F, -C=OPotential for altered electronic properties and metabolic stability.
PhthalimideIsoindoline-1,3-dione-NH-, -C=OScaffold for various therapeutic agents. karger.com

Advanced Research Applications and Potential Translational Avenues

Materials Science and Asymmetrical Catalysis

The isobenzofuranone core is a privileged structure in the development of functional materials and catalysts. The presence of the amino group in 4-Aminoisobenzofuran-1,3-dione offers a convenient handle for chemical modification, enabling the synthesis of a variety of derivatives with tailored properties for specific applications.

Spiro-Isobenzofuran Derivatives in Catalysis

Spiro compounds, characterized by their two rings connected by a single common atom, are of significant interest in asymmetrical catalysis due to their rigid and well-defined three-dimensional structures. Spiro-isobenzofuran derivatives, in particular, have been explored for their catalytic activities. While the direct use of this compound in the synthesis of spiro-isobenzofuran catalysts is not extensively documented in publicly available research, the synthesis of spiro-isobenzofuran compounds from related amino-naphthoquinones has been demonstrated. acs.orgnih.gov This suggests a potential pathway for the utilization of this compound in creating libraries of spiro compounds for catalytic screening. The general approach often involves a condensation reaction to form the spirocyclic core, which can then be further functionalized. acs.orgnih.gov The development of chiral spiro-isobenzofuran-pyrrolidine derivatives through asymmetric catalysis highlights the potential of this class of compounds in stereoselective transformations. Current time information in Le Flore County, US.rsc.org

Development of Photosensitizers for Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy cancer cells and other pathological tissues. The ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-900 nm), have a high quantum yield of singlet oxygen generation, and demonstrate low dark toxicity. While various classes of compounds, such as porphyrins, chlorins, and phthalocyanines, are well-established photosensitizers, research into novel scaffolds continues. nih.gov The application of this compound derivatives as photosensitizers is an area of nascent investigation. The structural similarity of its derivatives to other known photosensitizers suggests potential, but specific studies are required to validate this application.

The efficacy of PDT is largely dependent on the generation of highly reactive oxygen species, primarily singlet oxygen (¹O₂) and, to a lesser extent, hydroxyl radicals (•OH). nih.govnih.gov Upon activation by light, a photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (a Type II photochemical process). Alternatively, the excited photosensitizer can engage in electron transfer reactions with surrounding molecules to produce radical ions, which can lead to the formation of superoxide (B77818) and hydroxyl radicals (a Type I photochemical process). nih.govnih.gov The potential of this compound derivatives to act as photosensitizers would be contingent on their ability to efficiently undergo intersystem crossing to the triplet state and subsequently participate in either Type I or Type II energy transfer processes.

Bioorganic and Medicinal Chemistry Research

The isobenzofuran-1,3-dione scaffold is a key component in a number of biologically active molecules. The amino functional group of this compound provides a crucial point for derivatization, allowing for the synthesis of targeted enzyme inhibitors and other potential therapeutic agents.

Design and Synthesis of Enzyme Inhibitors

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The structural framework of this compound can be utilized as a starting point for the rational design of molecules that can fit into the active sites of target enzymes and modulate their activity.

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that plays a critical role in the resistance of cancer cells to certain chemotherapeutic agents, particularly topoisomerase II poisons. nih.govnih.gov By repairing the DNA damage caused by these drugs, TDP2 allows cancer cells to survive and proliferate. Therefore, inhibitors of TDP2 are of significant interest as they could potentially enhance the efficacy of existing cancer therapies. nih.govnih.gov

Development of Bioactive Scaffolds

The inherent chemical functionalities of this compound, specifically the amino group, provide opportunities for chemical modifications to develop derivatives with potential biological activities for pharmaceutical applications. cymitquimica.com

The isobenzofuranone core is a fundamental component in numerous natural and synthetic compounds demonstrating a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This versatility has made isobenzofuranones an attractive framework for drug discovery initiatives. For instance, a series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressant agents. nih.gov

Derivatives of the isobenzofuranone structure have been evaluated for various biological activities. In one study, novel isobenzofuran-1(3H)-one derivatives were tested for their ability to inhibit serotonin (B10506) reuptake in vitro, with several compounds demonstrating significant activity. nih.gov Specifically, compound 10a was found to improve depression-like behavior in mice by increasing the levels of the neurotransmitter 5-HT in the cortex. nih.gov

Furthermore, derivatives of the related benzofuran-4,5-dione scaffold have been identified as novel inhibitors of human peptide deformylase (HsPDF), an enzyme implicated in cancer. nih.gov These compounds exhibited cytotoxic activity against a panel of nine different cancer cell lines, with IC50 values ranging from 2.8 to 74 μM, suggesting their potential as antitumor agents. nih.gov

Table 1: Cytotoxicity Profile of Selected Benzofuran-4,5-dione Derivatives
CompoundHL-60 IC50 (μM)Jurkat IC50 (μM)CWR22 IC50 (μM)
1164025
16218.130
17178.923

Data sourced from a study on benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. nih.gov

Advanced Luminescent Probes and Chemiluminescence Applications

While direct evidence for the chemiluminescent properties of this compound is not extensively documented, its structural similarity to luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), a well-known chemiluminescent compound, suggests potential in this area. libretexts.orgnih.gov

The chemiluminescence of luminol involves its oxidation in an alkaline solution, which produces an excited-state product, 3-aminophthalate, that emits light upon relaxation to the ground state. libretexts.orgacs.org The reaction is often catalyzed by enzymes like horseradish peroxidase or metal ions. libretexts.orgnih.gov Modifications to the benzenoid ring of luminol can enhance chemiluminescence intensity, whereas alterations to the heterocyclic ring tend to abolish it. libretexts.org Given that this compound shares a similar phthalic acid-derived core with an amino substituent, it is plausible that its derivatives could be designed to undergo analogous chemiluminescent reactions.

The isobenzofuranone scaffold has been incorporated into fluorescent probes for biological imaging. For example, indole (B1671886) derivatives featuring a 3H-spiro[isobenzofuran-1,4′-piperidine] moiety have been developed as high-affinity fluorescent probes for σ receptors, which are of interest in cancer and Alzheimer's disease research. nih.gov These probes, with emission wavelengths spanning from green to near-infrared, have been successfully used in flow cytometry and confocal microscopy to demonstrate their specificity for the σ2 receptor. nih.gov This indicates the potential of the isobenzofuranone core in the design of probes for specific biological targets, a principle that could be extended to the development of organelle-specific trackers. nih.govrsc.orgnih.govnih.gov

Luminol-based chemiluminescence is a highly sensitive detection method used in various analytical applications, including immunoassays and nucleic acid assays. nih.gov The high signal-to-noise ratio of chemiluminescent reactions makes them ideal for detecting minute quantities of biological molecules. nih.gov Should derivatives of this compound be developed with efficient chemiluminescent properties, they could find applications in similar diagnostic and analytical technologies. dntb.gov.uadntb.gov.ua

Polymer Chemistry and Advanced Polycyclic Systems

The unique bifunctional nature of this compound, possessing both a reactive anhydride (B1165640) and a nucleophilic amino group, makes it a valuable building block in the synthesis of advanced polymeric materials and complex polycyclic systems. Its utility spans from serving as a monomer in polycondensation reactions to being a key precursor in the construction of intricate molecular architectures.

Use as Monomers or Building Blocks for Polymeric Materials

This compound, also known as 3-aminophthalic anhydride, serves as a versatile monomer in the synthesis of high-performance polymers, particularly poly(amide-imide)s (PAIs). These polymers incorporate both amide and imide linkages in their backbone, combining the excellent thermal stability and chemical resistance of polyimides with the solubility and processability of polyamides.

The synthesis of PAIs from this compound typically involves a polycondensation reaction with various diamines. In this reaction, the amino group of the diamine reacts with the anhydride moiety of this compound to form an imide ring, while the amino group of the isobenzofuranone itself can react with a diacid chloride or another anhydride to form an amide linkage. This process allows for the creation of polymers with tailored properties by carefully selecting the co-monomers.

A general synthetic route involves the initial reaction of this compound with a diacid to form a dicarboxylic acid monomer containing a pre-formed imide ring. This diacid can then be polymerized with a diamine to yield the final poly(amide-imide). The properties of the resulting PAIs, such as solubility, thermal stability, and mechanical strength, are highly dependent on the specific diamines and other monomers used in the synthesis. For instance, the incorporation of flexible ether linkages or bulky side groups can enhance the solubility and processability of the polymers, while the use of rigid aromatic diamines can lead to materials with exceptionally high glass transition temperatures and thermal stability rsc.org.

Table 1: Representative Poly(amide-imide)s Derived from this compound Precursors

Diamine Co-monomerResulting Polymer PropertiesReference
Aromatic DiaminesHigh thermal stability, high glass transition temperatures. rsc.org
Diamines with Ether LinkagesImproved solubility and processability. rsc.org
Diamines with Bulky Side GroupsEnhanced solubility, good film-forming ability. rsc.org

This table is interactive. Click on the headers to sort the data.

The synthesis of these polymers is a testament to the utility of this compound as a foundational component in creating advanced materials with a wide range of applications.

Construction of Complex Polyheterocyclic Architectures

The reactivity of this compound extends beyond its use as a simple monomer for linear polymers. Its dual functionality is strategically employed in the construction of complex polyheterocyclic architectures through various synthetic strategies, including multicomponent reactions (MCRs).

One notable application is in the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile to initiate intramolecular or intermolecular cyclization reactions, while the anhydride moiety can participate in condensations with a variety of reagents. For example, reactions with hydrazines can lead to the formation of pyridazinedione derivatives, and reactions with amino acids can yield phthalimide (B116566) derivatives which can be further elaborated into more complex structures google.com.

Multicomponent reactions, such as the Ugi and Passerini reactions, offer an efficient pathway to generate molecular diversity from simple starting materials . While direct examples involving this compound in these specific named reactions are not extensively documented in readily available literature, the fundamental reactivity of its constituent functional groups (amine and a latent dicarboxylic acid) makes it a prime candidate for such transformations. The amino group can react with a carbonyl compound to form an imine in situ, a key intermediate in the Ugi reaction. This imine can then react with an isocyanide and a carboxylic acid to rapidly assemble a complex, peptide-like scaffold. The anhydride part, after hydrolysis to the diacid, could potentially participate as the acid component.

The development of novel synthetic methodologies has also led to the unexpected but valuable formation of new polyheterocyclic systems. For instance, attempts to synthesize certain compounds have resulted in the formation of phthalide-carboxamide-bearing systems through a series of molecular rearrangements starting from isobenzofuranone precursors. These serendipitous discoveries open up new avenues for the application of this compound in diversity-oriented synthesis.

Table 2: Examples of Heterocyclic Systems Derived from Isobenzofuranone Precursors

Reaction TypeReagentsResulting Heterocyclic SystemReference
CondensationHydrazinesPyridazinediones
CondensationAmino AcidsPhthalimide Derivatives google.com
Molecular RearrangementVariousPhthalide-carboxamides

This table is interactive. Click on the headers to sort the data.

The strategic use of this compound as a scaffold allows for the efficient construction of diverse and complex polyheterocyclic molecules with potential applications in medicinal chemistry and materials science.

Sustainable and Green Chemistry Approaches in Isobenzofuran (B1246724) Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and related isobenzofuran derivatives is an area where such sustainable approaches are being actively explored.

A key focus has been the development of safer and more environmentally friendly methods for the synthesis of this compound itself. A significant advancement is the catalytic hydrogenation of 3-nitrophthalic anhydride to produce 3-aminophthalic anhydride (this compound). A patented method describes a process that utilizes hydrogen gas at standard atmospheric pressure in the presence of a catalyst rsc.orggoogle.com. This approach is inherently safer than methods requiring high-pressure hydrogenation, reducing the operational hazards and making the process more amenable to industrial-scale production. The use of organic solvents like ethyl acetate (B1210297) or acetone, which can be recovered and recycled, further enhances the green credentials of this method rsc.orggoogle.com.

Table 3: Greener Synthetic Approaches for this compound

Starting MaterialReaction TypeKey Green Chemistry PrincipleReference
3-Nitrophthalic AnhydrideCatalytic HydrogenationSafer reaction conditions (atmospheric pressure) rsc.orggoogle.com
3-Nitrophthalic AnhydrideCatalytic ReductionUse of recyclable solvents rsc.orggoogle.com

This table is interactive. Click on the headers to sort the data.

Beyond the synthesis of the core molecule, green chemistry principles are also being applied to reactions involving isobenzofuran derivatives. Microwave-assisted organic synthesis, for example, has been shown to significantly reduce reaction times and often improve yields in the synthesis of phthalimide derivatives from phthalic anhydrides and amines. This technique can often be performed under solvent-free conditions, further minimizing environmental impact.

The exploration of bio-based feedstocks for the production of phthalic anhydride and its derivatives is another promising avenue for sustainable chemistry. While not yet commercially widespread for this compound, research into producing aromatic compounds from renewable resources could eventually provide a greener starting point for its synthesis.

These sustainable and green chemistry approaches are crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental footprint.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The classical synthesis of 4-aminoisobenzofuran-1,3-dione typically involves the catalytic hydrogenation of 3-nitrophthalic anhydride (B1165640), often using palladium on carbon (Pd/C). mdpi.comnih.gov While effective, future research is aimed at developing more sustainable, efficient, and scalable synthetic routes.

Emerging methodologies focus on several key areas:

Green Catalysis: Exploration of catalysts based on earth-abundant and non-toxic metals to replace precious metals like palladium. Research into nanocatalysts and single-atom catalysts could offer higher activity and selectivity under milder reaction conditions, reducing energy consumption and environmental impact.

Alternative Reducing Agents: Investigation into electrocatalytic or photocatalytic reduction methods could provide green alternatives to the use of high-pressure hydrogen gas.

Process Intensification: Development of synthetic processes that combine reaction and purification steps, potentially using alternative solvents like supercritical fluids or ionic liquids to minimize waste and simplify downstream processing. One reported method involves the dehydration of 3-aminophthalic acid, which could be optimized further. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyPrecursorKey Reagents/ConditionsFuture Research Focus
Catalytic Hydrogenation3-Nitrophthalic AnhydrideH₂, Pd/C catalyst, high pressure mdpi.comDevelopment of non-precious metal catalysts; lower pressure conditions.
Chemical Reduction3-Nitrophthalic AcidSn/HCl Greener reducing agents; improved waste profiles.
Dehydration/Condensation3-Aminophthalic AcidCoupling agents (e.g., EDC, DMAP) nih.govOne-pot syntheses from precursors; catalytic dehydration methods.

Advanced Functionalization for Tailored Properties

The dual reactivity of this compound provides a rich platform for creating derivatives with highly specific properties. Future research will leverage modern synthetic methods to achieve precise control over molecular architecture.

Amino Group Modification: The primary amine is a key handle for functionalization. It is readily acylated or can react with various electrophiles to attach linkers, bioactive moieties, or polymer chains. This is critical in its use for synthesizing pomalidomide (B1683931) derivatives and PROTACs (PROteolysis-TArgeting Chimeras). nih.govglpbio.com Future work will involve developing more complex and selective N-functionalization reactions to build sophisticated molecular constructs for targeted therapies.

Anhydride Ring-Opening: The anhydride can be opened by various nucleophiles (alcohols, amines) to create phthalamic acid derivatives, which can then be re-cyclized to form N-substituted phthalimides. This pathway is fundamental to its application in creating analogues of apremilast (B1683926) and other therapeutic agents. google.com Research into regioselective ring-opening and subsequent transformations will enable the synthesis of diverse compound libraries.

Aromatic Ring Substitution: While less explored, direct functionalization of the benzene (B151609) ring via C-H activation or other modern cross-coupling reactions could introduce additional substituents. rsc.org This would allow for fine-tuning of electronic properties, solubility, and biological activity, opening new avenues for drug design and materials science.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant future direction for the production and derivatization of this compound. nih.gov Although specific applications to this compound are nascent, the potential benefits are substantial.

Flow chemistry offers enhanced safety, particularly for reactions like catalytic hydrogenation, by minimizing the volume of hazardous reagents at any given time. researchgate.net It also provides superior control over reaction parameters such as temperature and pressure, leading to higher reproducibility and yields. nih.gov The potential for integrating the synthesis of this compound into a continuous flow process has been noted, especially in the context of polymerization. sci-hub.ru

Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives. researchgate.netnih.gov By combining robotic liquid handlers with parallel reactors, researchers can rapidly screen different reaction conditions or synthesize large libraries of functionalized compounds based on the this compound scaffold. This high-throughput approach is invaluable for optimizing synthetic routes and for generating diverse molecules for biological screening. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization. Future research will increasingly rely on a synergy between experimental studies and computational chemistry.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. epdf.pub This approach can provide insights into the regioselectivity of reactions, for example, predicting whether a reaction will occur at the amino group or the anhydride, or at a specific position on the aromatic ring. Such studies can elucidate the role of catalysts, such as the mechanism of proton transfer in acid-catalyzed cyclization reactions to form imides. This predictive power can guide experimental work, reducing the number of trial-and-error experiments and accelerating the development of novel synthetic protocols.

Expanded Applications in Interdisciplinary Fields

The unique structure of this compound makes it a valuable scaffold for innovation across multiple scientific disciplines. While its roles in medicinal and materials chemistry are established, its potential is far from exhausted.

Medicinal Chemistry: It serves as a key precursor for immunomodulatory drugs like pomalidomide and is a foundational component for building PROTACs, which are designed to target and degrade specific proteins. nih.govresearchgate.net Future work will likely see its incorporation into even more complex drug modalities, including targeted covalent inhibitors and molecular glues.

Analytical Chemistry and Biotechnology: The compound is a precursor to luminol (B1675438) and its derivatives, which are widely used for their chemiluminescent properties in diagnostic assays and forensic science. mdpi.comresearchgate.net Research is focused on developing new probes with tailored emission wavelengths, improved quantum yields, and specific targeting capabilities for bioimaging applications.

Materials Science: As an AB-type monomer, it can undergo self-polymerization to form polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. osti.govresearchgate.net Future directions include the synthesis of novel co-polymers and composites with tailored electronic, optical, or gas-permeability properties for applications in electronics, aerospace, and membrane separations.

Table 2: Current and Emerging Applications of this compound
FieldEstablished ApplicationEmerging Research Area
Medicinal ChemistryPrecursor for pomalidomide, apremilast analogues, and PROTACs nih.govgoogle.comresearchgate.netScaffold for fragment-based drug discovery, covalent inhibitors, molecular glues.
Analytical ChemistrySynthesis of luminol and isoluminol for chemiluminescence-based detection mdpi.comDevelopment of targeted, organelle-specific bioimaging probes with tuned emission. researchgate.net
Materials ScienceMonomer for high-performance polyimides osti.govresearchgate.netCreation of functional polymers for electronics, gas separation membranes, and advanced composites.

Q & A

Q. What are the standard synthetic routes for 4-aminoisobenzofuran-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions involving maleic anhydride and furan derivatives. For example, 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (a precursor) is formed through an exo-selective cycloaddition of furan and maleic anhydride . Subsequent reactions with primary amines (e.g., methylamine) in methanol yield tricyclic imides with 54–90% efficiency, depending on steric and electronic effects of the amine .
  • Key Variables :
Amine TypeSolventTemperature (°C)Yield (%)Reference
MethylamineMeOH2590
Bulky AmineMeOH2554

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and substituent positioning. For example, in functionalized isobenzofuran derivatives, crystallographic data (CCDC 1985013) validated hydrogen-bonding networks and spatial arrangements . Complementary techniques include:
  • NMR : 1^1H and 13^{13}C NMR to identify proton environments and carbonyl groups.
  • IR Spectroscopy : Peaks at ~1770 cm1^{-1} (C=O stretching) and ~3350 cm1^{-1} (N–H stretching) confirm imide functionality .

Q. What experimental strategies address low solubility of this compound in aqueous media?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/water) or derivatization with hydrophilic groups (e.g., hydroxyl or sulfonate) enhance solubility. Thermodynamic studies, such as solid-liquid equilibria measurements for chloro-substituted analogs, guide solvent selection by quantifying solubility parameters .

Advanced Research Questions

Q. How can reaction mechanisms for amine-epoxyisobenzofuran adduct formation be validated?

  • Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (15^{15}N or 13^{13}C) clarify nucleophilic attack pathways. Computational modeling (DFT) further predicts regioselectivity in amine addition to the epoxide ring .

Q. What methodologies resolve contradictions in analytical data (e.g., conflicting NMR vs. X-ray results)?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. For example:
  • Variable-Temperature NMR : Identifies conformational equilibria in solution.
  • Powder XRD : Cross-validates crystallographic data against bulk material .
  • Mass Spectrometry : Confirms molecular weight consistency across batches .

Q. How are thermodynamic properties (e.g., melting points, stability) optimized for derivatives?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. For instance, halogenated derivatives (e.g., 5,5′-ethyne-diylbis analogs) show enhanced thermal resistance (decomposition >300°C) due to rigid aromatic frameworks .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer :
  • Inert Atmosphere : Reduces oxidation of amine intermediates.
  • Flow Chemistry : Minimizes exothermic risks in epoxy-anhydride reactions .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted maleic anhydride .

Data Contradiction Analysis

Q. Why do reported yields for tricyclic imides vary widely (54–90%)?

  • Resolution : Yield disparities stem from amine nucleophilicity and steric hindrance. Bulky amines (e.g., cyclohexylamine) reduce accessibility to the epoxide ring, lowering yields. Kinetic studies show a linear correlation between amine pKa and reaction rate .

Q. How to address discrepancies in solubility data across studies?

  • Resolution : Variations arise from polymorphic forms or hydration states. For example, anhydrous vs. monohydrate forms of 4-chloro derivatives exhibit 2x solubility differences in ethanol. Standardized protocols (e.g., equilibration time >24 hrs) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoisobenzofuran-1,3-dione
Reactant of Route 2
4-Aminoisobenzofuran-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.